REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:17])=[C:3]([O:12][Si](C)(C)C)[O:4][CH2:5]CO[Si](C)(C)C.[C:18]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[C:19]([CH3:21])=[CH2:20].F[H-]F.CN([S+](N(C)C)N(C)C)C>C1COCC1>[C:3]([O:4][CH3:5])(=[O:12])[C:2]([CH3:17])=[CH2:1].[C:18]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[C:19]([CH3:21])=[CH2:20] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C(OCCO[Si](C)(C)C)O[Si](C)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[H-]F.CN(C)[S+](N(C)C)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
terminated methyl methacrylate (35%)/n-butyl methacrylate (BMA) (65%) copolymer
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
ADDITION
|
Details
|
Upon addition of the monomers the temperature
|
Type
|
CUSTOM
|
Details
|
rose to 48.6° from 20.6°
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvents
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying of the resultant residue
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC.C(C(=C)C)(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:17])=[C:3]([O:12][Si](C)(C)C)[O:4][CH2:5]CO[Si](C)(C)C.[C:18]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[C:19]([CH3:21])=[CH2:20].F[H-]F.CN([S+](N(C)C)N(C)C)C>C1COCC1>[C:3]([O:4][CH3:5])(=[O:12])[C:2]([CH3:17])=[CH2:1].[C:18]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[C:19]([CH3:21])=[CH2:20] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C(OCCO[Si](C)(C)C)O[Si](C)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[H-]F.CN(C)[S+](N(C)C)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
terminated methyl methacrylate (35%)/n-butyl methacrylate (BMA) (65%) copolymer
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
ADDITION
|
Details
|
Upon addition of the monomers the temperature
|
Type
|
CUSTOM
|
Details
|
rose to 48.6° from 20.6°
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvents
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying of the resultant residue
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC.C(C(=C)C)(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |